
2,4-Diamino-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-5-methylpyridine is an organic compound belonging to the class of aminopyridines It is characterized by the presence of two amino groups at the 2 and 4 positions and a methyl group at the 5 position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyridine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4-dinitro-5-methylpyridine, followed by the reduction of the nitro groups to amino groups. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2,4-Diamino-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2,4-Diamino-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diamino-5-methylpyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
類似化合物との比較
2,4-Diamino-5-methylpyridine can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: Both compounds have two amino groups, but 2,4-Diaminopyrimidine lacks the methyl group at the 5 position.
2,4-Diamino-6-methylpyrimidine: This compound has a similar structure but with the methyl group at the 6 position instead of the 5 position.
2,4-Diamino-5-bromopyridine: This compound has a bromine atom at the 5 position instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1033203-34-7 |
|---|---|
分子式 |
C6H9N3 |
分子量 |
123.16 g/mol |
IUPAC名 |
5-methylpyridine-2,4-diamine |
InChI |
InChI=1S/C6H9N3/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H4,7,8,9) |
InChIキー |
SNIFWJLTNYOASW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


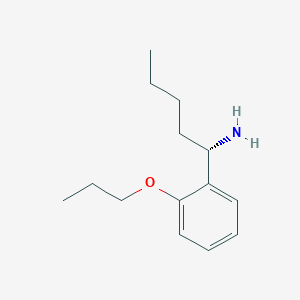


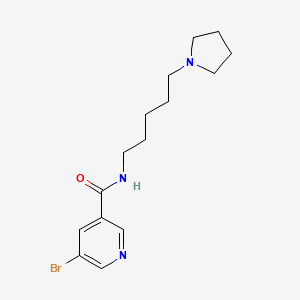
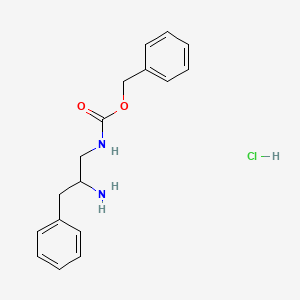
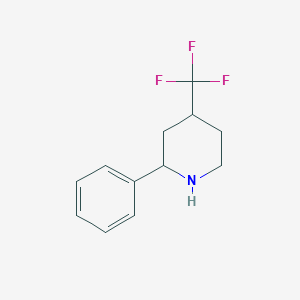

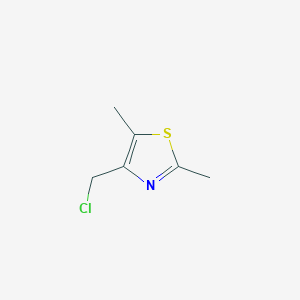
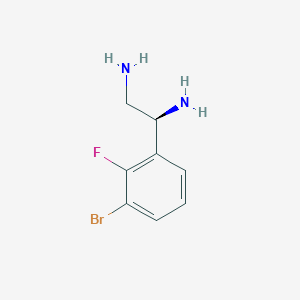
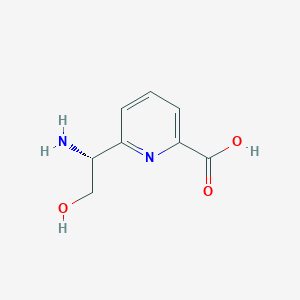
![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
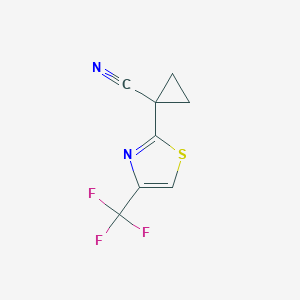
![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)
